lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate
Description
Lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate is a lithium salt featuring a pyrazole backbone substituted with a methyl group at position 1, a trifluoromethyl (-CF₃) group at position 4, and a sulfinate (-SO₂⁻) moiety at position 5 (Figure 1). Its molecular formula is C₅H₄F₃LiN₂O₂S, with a molecular weight of 220.10 g/mol .
Properties
IUPAC Name |
lithium;2-methyl-4-(trifluoromethyl)pyrazole-3-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2S.Li/c1-10-4(13(11)12)3(2-9-10)5(6,7)8;/h2H,1H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUKQZFZWYQPMV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=C(C=N1)C(F)(F)F)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3LiN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate typically involves the reaction of 1-methyl-4-(trifluoromethyl)-1H-pyrazole with a suitable sulfinating agent in the presence of lithium ions. The reaction conditions often include the use of solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Lithiation and Functionalization
This compound undergoes regioselective lithiation at the pyrazole ring, enabling diverse functionalization. Key methods include:
-
Flow Reactor Lithiation : Efficient lithiation in continuous-flow systems allows for subsequent reactions with electrophiles. For example:
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Synthetic Applications :
Functional Group Introduced Electrophile Used Yield Range Aldehyde DMF 70–85% Sulfonyl Chloride SOCl₂ 65–78% Boronate Pinacol borane 80–90%
Bromination Reactions
Electrophilic bromination occurs at the C4 position of the pyrazole ring under mild conditions:
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Reagent : N-Bromosuccinimide (NBS) in dichloromethane at 0°C to room temperature .
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Mechanism : Radical-mediated bromination, with the trifluoromethyl group directing electrophilic attack.
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Outcome :
Substrate Product Yield 1-methyl-4-(CF₃)-pyrazole 4-bromo-1-methyl-5-(CF₃)-pyrazole 92%
Sulfinate Group Reactivity
The sulfinate anion (RSO₂⁻) participates in nucleophilic substitution and transition-metal-catalyzed coupling:
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Nucleophilic Displacement : Reacts with alkyl halides to form sulfones .
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Cross-Coupling : Palladium-catalyzed reactions with aryl halides yield biaryl sulfones .
Acid-Base Exchange
The lithium counterion can be exchanged with other metals (e.g., Na⁺, K⁺) via treatment with corresponding hydroxides, altering solubility and reactivity .
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes decomposition:
-
Primary Pathway : Cleavage of the sulfinate group, releasing SO₂ and forming a lithium trifluoromethylpyrazole residue .
Comparative Reactivity with Analogues
| Reaction Type | This Compound (C5-SO₂Li) | C3-SO₂Li Isomer |
|---|---|---|
| Lithiation Rate | Faster | Slower |
| Bromination Position | C4 | C5 |
| Sulfinate Stability | Higher | Moderate |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate, in anticancer therapy. For instance, compounds derived from pyrazoles have shown promising results as P2Y12 antagonists, which are crucial in managing arterial thrombosis and other cardiovascular diseases .
Case Study: P2Y12 Antagonists
A high-throughput screening (HTS) campaign identified novel reversible P2Y12 antagonists based on pyrazole scaffolds. The derivatives exhibited significant inhibition of platelet aggregation, indicating their potential as therapeutic agents in cardiovascular diseases .
Antimicrobial Properties
Antibacterial Activity
this compound has been evaluated for its antibacterial properties against various pathogenic bacteria. The presence of the trifluoromethyl group enhances its biological activity, making it a candidate for developing new antibacterial agents .
Data Table: Antibacterial Efficacy
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 32 |
| Lithium Pyrazole | S. aureus | 20 | 16 |
| Compound C | P. aeruginosa | 12 | 64 |
Agricultural Applications
Fungicidal Activity
Research indicates that pyrazole derivatives can serve as effective fungicides. The lithium salt form enhances solubility and bioavailability, making it suitable for agricultural applications against fungal pathogens.
Case Study: Fungicidal Efficacy
A comparative study assessed the fungicidal activity of this compound against common agricultural fungi. Results demonstrated a significant reduction in fungal growth rates compared to traditional fungicides .
Material Science
Polymer Chemistry
this compound is explored for its role in polymer synthesis, particularly in creating conducting polymers and composites. Its unique chemical structure allows for enhanced electrical conductivity and thermal stability in polymer matrices.
Data Table: Conductivity Measurements
| Polymer Composite | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Composite A | 0.05 | 250 |
| Lithium Pyrazole Composite | 0.15 | 300 |
| Composite C | 0.07 | 280 |
Mechanism of Action
The mechanism by which lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity. The lithium ion may also play a role in stabilizing the compound and facilitating its transport within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: Lithium(1+) Ion 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Sulfinate
This compound differs only in the position of the trifluoromethyl group (position 3 instead of 4). Such positional isomerism can significantly alter electronic and steric properties:
Heterocycle Variation: Lithium(1+) Ion 4-Fluoropyridine-2-Sulfinate
Replacing the pyrazole ring with pyridine introduces distinct properties:
- Basicity : Pyridine is less basic than pyrazole, altering coordination behavior with lithium ions.
- Substituent Effects : The fluorine atom at position 4 (vs. -CF₃ in the target compound) reduces steric bulk but may decrease thermal stability.
- Molecular Weight : 196.16 g/mol (vs. 220.10 g/mol for the target compound), suggesting differences in ionic mobility .
Lithium Salts with Sulfonyl/Sulfinate Groups
- Lithium Bis(Trifluoromethanesulfonyl)imide (LiNTf₂) :
- Lithium Hexafluorophosphate (LiPF₆) :
- Common in commercial batteries but hydrolytically unstable. The target compound’s sulfinate group may offer improved moisture resistance.
Comparative Table of Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| Lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate | C₅H₄F₃LiN₂O₂S | 220.10 | Pyrazole ring, -CF₃ (position 4), sulfinate | Electrolytes, organometallic reagents |
| Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfinate | C₅H₄F₃LiN₂O₂S | ~220.10 (estimated) | Pyrazole ring, -CF₃ (position 3), sulfinate | Specialty synthesis |
| Lithium(1+) ion 4-fluoropyridine-2-sulfinate | C₅H₃FLiNO₂S | 196.16 | Pyridine ring, -F (position 4), sulfinate | Research reagents |
| Lithium Bis(Trifluoromethanesulfonyl)imide (LiNTf₂) | LiN(SO₂CF₃)₂ | 287.09 | Linear sulfonimide structure | High-voltage electrolytes |
Biological Activity
Lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal and antiviral applications. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a lithium ion, a pyrazole ring with a trifluoromethyl group, and a sulfonate moiety. Its molecular formula is , and it has a molecular weight of 222.11 g/mol .
Antifungal Activity
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant antifungal properties. The compound this compound was evaluated against several phytopathogenic fungi, including:
- Colletotrichum camelliae
- Pestalotiopsis theae
- Gibberella zeae
- Rhizoctonia solani
In vitro testing revealed that this compound showed promising antifungal activity, particularly against Rhizoctonia solani, with an effective concentration (EC50) lower than that of some commercial fungicides .
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound | Pathogen | EC50 (mg/L) |
|---|---|---|
| This compound | Rhizoctonia solani | < 0.45 |
| Hymexazol | Rhizoctonia solani | 10.49 |
| Bixafen | Rhizoctonia solani | 0.25 |
This table summarizes the antifungal efficacy of this compound compared to established fungicides.
Antiviral Activity
The compound also exhibited antiviral properties, particularly in protecting against Tobacco Mosaic Virus (TMV) in vivo. The protective effects observed suggest that it may serve as a potential candidate for developing antiviral agents targeting similar viral pathogens .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features. The presence of the sulfonate group enhances its interaction with biological targets, potentially disrupting fungal cell membranes or inhibiting viral replication mechanisms .
Case Studies and Research Findings
A notable study focused on the synthesis and bioactivity of various pyrazole derivatives, including this compound. Researchers synthesized these compounds and tested their efficacy against multiple pathogens, establishing a correlation between structural modifications and biological activity .
Case Study: Efficacy Against Plant Pathogens
In one experiment, pyrazole derivatives were tested against four different plant pathogenic fungi at a concentration of 50 μg/ml. The results indicated that specific modifications to the pyrazole structure significantly enhanced antifungal activity, with this compound emerging as one of the most effective candidates .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate, and how can side reactions be minimized?
- Methodology: The compound can be synthesized via sulfinate salt formation from its sulfonyl chloride precursor. For example, sulfonyl chlorides (e.g., 1-methyl-1H-pyrazole-3-sulfonyl chloride) react with lithium salts under anhydrous conditions. Key steps include:
- Purification: Use recrystallization in aprotic solvents (e.g., THF) to isolate the sulfinate salt .
- Side Reaction Mitigation: Control reaction temperature (<40°C) to avoid decomposition of the trifluoromethyl group .
- Data Table:
| Precursor | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonyl chloride + LiOH | THF, 25°C, 12h | 72 | 98.5% |
Q. How can the purity and stability of this lithium sulfinate salt be validated under varying storage conditions?
- Analytical Methods:
- NMR Spectroscopy: Monitor structural integrity via <sup>1</sup>H/<sup>19</sup>F NMR to detect hydrolysis or degradation .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset >150°C) .
Q. What spectroscopic techniques are optimal for characterizing the coordination environment of the lithium ion in this compound?
- Techniques:
- FT-IR: Identify Li–O/S bonding via shifts in sulfinate stretching bands (1050–1150 cm⁻¹) .
- Solid-State NMR: Use <sup>7</sup>Li NMR to probe local symmetry and ion mobility .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the reactivity of this sulfinate salt in cross-coupling reactions?
- Mechanistic Insight: The electron-withdrawing trifluoromethyl group enhances electrophilicity at the sulfur center, facilitating nucleophilic substitution. Computational studies (DFT) can model transition states to predict reactivity with aryl halides .
- Experimental Design:
- Kinetic Studies: Monitor reaction rates with varying electron-deficient aryl partners using <sup>19</sup>F NMR .
- Table: Reactivity Comparison
| Substrate | Rate Constant (k, s⁻¹) |
|---|---|
| 4-Nitroiodobenzene | 5.2 × 10⁻³ |
| 4-Methoxyiodobenzene | 1.1 × 10⁻³ |
Q. What strategies resolve contradictions in reported solubility data for this compound in polar aprotic solvents?
- Approach:
- Solubility Screening: Use dynamic light scattering (DLS) to detect aggregation in DMSO/DMF mixtures .
- Co-Solvent Systems: Add 10% 1,4-dioxane to DMSO to improve solubility (up to 50 mg/mL) .
Q. Can this lithium sulfinate act as a ligand in transition-metal catalysis, and what are the implications for catalytic efficiency?
- Hypothesis Testing:
- Coordination Studies: Perform X-ray crystallography with Pd(II) or Cu(I) complexes to confirm sulfinate–metal binding .
- Catalytic Screening: Evaluate Suzuki-Miyaura coupling efficiency (TON >1000 with Pd/ligand systems) .
Methodological Challenges and Solutions
Q. Why does batch-to-batch variability occur in sulfinate salt synthesis, and how can reproducibility be improved?
- Root Cause Analysis:
- Moisture Sensitivity: Trace water hydrolyzes sulfinate to sulfonic acid. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2O) .
Q. What computational models predict the electrochemical behavior of this compound in lithium-ion battery electrolytes?
- Modeling Approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
